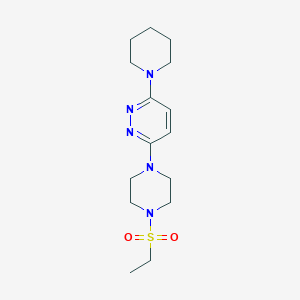
3-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyridazine core substituted with ethanesulfonyl and piperidinyl groups, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE typically involves multi-step procedures. One common method includes the reaction of a pyridazine derivative with ethanesulfonyl chloride and piperidine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl or piperidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a central nervous system (CNS) penetrant pan-muscarinic antagonist, which could be useful in treating neurological disorders.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets, such as muscarinic receptors in the CNS. The compound acts as an antagonist, blocking the action of acetylcholine at these receptors, which can modulate various physiological processes .
類似化合物との比較
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine moiety and exhibit antifungal and antibacterial activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are known for their antibacterial properties.
Uniqueness
3-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. Its potential as a CNS penetrant pan-muscarinic antagonist sets it apart from other similar compounds .
特性
分子式 |
C15H25N5O2S |
|---|---|
分子量 |
339.5 g/mol |
IUPAC名 |
3-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-12-10-19(11-13-20)15-7-6-14(16-17-15)18-8-4-3-5-9-18/h6-7H,2-5,8-13H2,1H3 |
InChIキー |
AHYTZOFTCMRDMH-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11258028.png)
![2-(4-chlorophenyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11258044.png)
![N-(3-methylbutyl)-4-{[4-oxo-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B11258046.png)
![N1-(2,5-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258049.png)
![N-Cyclopentyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258057.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11258063.png)
![N-(2-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258075.png)

![7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258080.png)
![5-[(Cyclopentylacetyl)amino]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11258085.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B11258093.png)
![N-(4-chlorophenyl)-2-{[6-(4-methoxybenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11258109.png)

